molecular formula C10H11N3O B11908419 O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine

O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine

Cat. No.: B11908419
M. Wt: 189.21 g/mol
InChI Key: JEPZMBGDUXMTND-UHFFFAOYSA-N
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Description

O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is a chemical compound with the CAS registry number 1517279-56-9 . It has a molecular formula of C 10 H 11 N 3 O and a molecular weight of 189.21 g/mol . The compound features a phenyl-substituted pyrazole core linked to a hydroxylamine group via a methylene bridge, a structure that can be represented by the SMILES code NOCC1=CN(C2=CC=CC=C2)N=C1 . As a hydroxylamine derivative, this compound is a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used in laboratory settings for the development of novel heterocyclic compounds and as a precursor for more complex molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

O-[(1-phenylpyrazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C10H11N3O/c11-14-8-9-6-12-13(7-9)10-4-2-1-3-5-10/h1-7H,8,11H2

InChI Key

JEPZMBGDUXMTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CON

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 1-(4-Chlorophenyl)-3-[(2-Nitrophenyl)methoxy]-1H-Pyrazole

A patent by US20180258050A1 outlines a high-yield hydrogenation process for synthesizing hydroxylamine intermediates, which can be adapted for O-((1-phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine. The method involves:

  • Substrate Preparation : 1-Phenyl-3-[(2-nitrophenyl)methoxy]-1H-pyrazole is synthesized via nucleophilic substitution between 1-phenyl-1H-pyrazol-4-ylmethanol and 2-nitrobenzyl bromide.

  • Hydrogenation Conditions :

    • Catalyst : Platinum-based catalysts (e.g., Pt/C or PtO₂) at 0.5–2.0 wt% loading.

    • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate.

    • Additives : Nitrogen-containing bases (e.g., triethylamine) and sulfur compounds (e.g., thiourea) to suppress over-reduction.

    • Hydrogen Pressure : 3–5 bar at 25–50°C for 4–8 hours.

This step reduces the nitro group to a hydroxylamine moiety, achieving purities ≥98% without isolating intermediates.

One-Pot Sequential Reaction with Methylchloroformate

The same patent describes a telescoped process where the hydroxylamine intermediate is directly reacted with methylchloroformate to form a carbamate derivative. Key parameters include:

  • Base : Sodium bicarbonate or potassium carbonate (1.2–2.0 equivalents).

  • Temperature : 0–10°C to minimize side reactions.

  • Solvent Continuity : Reusing the hydrogenation solvent (e.g., THF) eliminates isolation steps, reducing production costs.

Condensation and Cyclization Approaches

NaOAc-Catalyzed Condensation in Ethanolic Media

A study in Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrates a scalable method for pyrazole derivatives using sodium acetate (NaOAc) in 70% ethanol. Adapted for this compound:

  • Reactants : 1-Phenyl-1H-pyrazole-4-carbaldehyde and hydroxylamine hydrochloride.

  • Conditions :

    • Catalyst : 10 mol% NaOAc.

    • Solvent : 70% ethanol/water at room temperature.

    • Reaction Time : 12–24 hours.

  • Yield : Comparable systems report 75–85% yields for analogous hydroxylamine adducts.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Purity
Catalytic HydrogenationPt/C, TriethylamineTHF25–50°C90–95%≥98%
NaOAc-CatalyzedSodium Acetate70% EthanolRT75–85%90–95%
Acid CyclizationHClAqueous HClReflux60–70%85–90%

Key Observations :

  • Hydrogenation offers superior yields and purity but requires specialized equipment for hydrogen handling.

  • NaOAc-Catalyzed Condensation is operationally simpler but may necessitate chromatographic purification.

  • Acid Cyclization is less efficient but valuable for acid-stable derivatives.

Industrial-Scale Optimization and Challenges

Catalyst Recycling in Hydrogenation

The platinum catalyst in hydrogenation can be reused 3–5 times after filtration and washing with ethanol, reducing costs by 15–20%.

Solvent Selection and Environmental Impact

THF and ethyl acetate are preferred for hydrogenation due to their compatibility with platinum catalysts, but ethanol/water mixtures offer greener alternatives for small-scale synthesis.

Impurity Profiling

Common impurities include:

  • Over-Reduced Amines : Controlled by sulfur additives.

  • Dimerization Byproducts : Mitigated through low-temperature reactions .

Chemical Reactions Analysis

Types of Reactions

O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with a pyrazole ring, including O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine, exhibit significant anticancer properties. For instance, aminopyrazole derivatives have shown notable inhibition of cancer cell proliferation, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . The introduction of various substituents at the N1 position of the pyrazole structure can influence its biological activity, emphasizing the importance of structural modifications for enhanced efficacy.

Anti-inflammatory Effects
Certain derivatives of pyrazoles have been documented to possess anti-inflammatory properties. For example, 4-amino-5-phenylpyrazoles demonstrated appreciable anti-inflammatory activity, suggesting that modifications to the pyrazole framework can lead to promising therapeutic agents for inflammatory diseases .

Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives have also been explored. Some compounds derived from this compound exhibited significant antioxidant activity in various assays, indicating potential applications in treating oxidative stress-related diseases .

Organic Synthesis Applications

Synthetic Intermediates
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various functional groups through reactions with iminium salts or other electrophiles . This property makes it valuable in the synthesis of complex organic molecules.

Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such metal complexes are often investigated for their catalytic properties and potential applications in materials science .

Table 1: Biological Activities of Pyrazole Derivatives

Compound StructureActivity TypeCell Line TestedInhibition (%)
Amino-PyrazoleAnticancerHepG254.25
4-Amino-5-phenylpyrazoleAnti-inflammatoryVariousNot quantified
Pyrazole DerivativeAntioxidantVariousSignificant

Table 2: Synthetic Applications

Reaction TypeStarting MaterialProductYield (%)
Hydroxylamine ReactionIminium SaltFunctionalized PyrazoleHigh
Coordination ReactionThis compound + Metal SaltMetal-Pyrazole ComplexModerate

Case Studies

Case Study 1: Anticancer Screening
A study evaluated a series of aminopyrazoles for their anticancer activities against various cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antiproliferative effects, leading to the identification of lead compounds for further development .

Case Study 2: Synthesis of Functionalized Pyrazoles
In another study, researchers synthesized this compound and explored its utility as a precursor for generating diverse pyrazole derivatives through electrophilic substitution reactions. The methodology was noted for its efficiency and high yields under mild conditions .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-pyrazole: The parent compound, which lacks the hydroxylamine group.

    N-Hydroxy-1-phenyl-1H-pyrazole: A related compound where the hydroxylamine group is directly attached to the pyrazole ring.

    1-Phenyl-3-methyl-1H-pyrazole: A methyl-substituted derivative of the parent compound

Uniqueness

O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its therapeutic potential based on recent research findings.

  • Molecular Formula : C10H11N3O
  • CAS Number : 1517279-56-9
  • Molar Mass : 189.21 g/mol

The structural formula of this compound features a hydroxylamine functional group attached to a phenyl-substituted pyrazole, which is crucial for its biological activity.

Research indicates that compounds containing the pyrazole ring often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The mechanism of action for this compound may involve:

  • Inhibition of Cell Proliferation : Studies have shown that similar pyrazole derivatives can inhibit cell growth in various cancer cell lines, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, with significant reductions in proliferation rates .
  • Pro-apoptotic Effects : The compound may induce apoptosis by modulating cell cycle regulators and apoptotic markers, such as Bcl-2 and Bax .
  • Antioxidant Activity : Pyrazole derivatives have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. For instance:

Cell LineGrowth Inhibition (%)Reference
HepG254.25%
HeLa38.44%

These results indicate a selective cytotoxic effect on cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. For example, some pyrazole derivatives exhibited significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively studied; however, related compounds have shown significant activity against various pathogens. For example:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

These findings suggest that further investigation into the antimicrobial properties of this compound could be beneficial.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound. The following case studies highlight its biological relevance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution between 1-phenyl-1H-pyrazole-4-carbaldehyde and hydroxylamine derivatives. Key factors include solvent choice (e.g., ethanol or DMSO), temperature (60–80°C), and reaction time (6–12 hours). For example, hydroxylamine hydrochloride in ethanol under reflux yields moderate purity, while using a polar aprotic solvent like DMSO improves reaction kinetics but requires careful purification via column chromatography .
  • Data Considerations : Monitor reaction progress via TLC and confirm purity using HPLC. Yield optimization (40–60%) depends on stoichiometric ratios and avoiding overoxidation of the hydroxylamine group .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use 1^1H and 13^{13}C NMR to identify the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the hydroxylamine methylene group (δ 4.0–4.5 ppm). 15^{15}N NMR can resolve nitrogen environments in the pyrazole ring .
  • IR : Look for N–O stretching vibrations (~930 cm1^{-1}) and N–H bends (~1600 cm1^{-1}) to confirm the hydroxylamine moiety.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks. Fragmentation patterns (e.g., loss of –NHOH) help validate the structure .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what role do programs like SHELX play in refinement?

  • Experimental Design : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
  • Data Contradictions : Discrepancies in anisotropic displacement parameters may arise from twinning or disorder. Use SHELXD for structure solution and SHELXL for refinement, applying restraints for flexible moieties like the hydroxylamine group .
  • Validation : Cross-check with Mercury CSD to ensure bond lengths/angles match pyrazole-hydroxylamine analogs .

Q. What strategies address reactivity contradictions in biological assays (e.g., pH-dependent stability)?

  • Mechanistic Insight : The hydroxylamine group is pH-sensitive, decomposing under acidic conditions. Use buffered solutions (pH 7–8) for in vitro studies. Monitor stability via UV-Vis spectroscopy (λ = 270 nm for pyrazole absorbance) .
  • Biological Target Interactions : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cytochrome P450. Validate with enzyme inhibition assays (IC50_{50} determination) and compare with ethyl-substituted analogs to assess steric/electronic effects .

Q. How can computational methods predict and explain unexpected reaction pathways during derivatization?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study nucleophilic attack on the pyrazole ring. Calculate Fukui indices to identify reactive sites for electrophilic substitution .
  • Contradiction Analysis : If experimental yields contradict predictions (e.g., preferential substitution at the methylene group), re-evaluate solvent effects (SMD model) or transition-state energies .

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